

Eptazocine: A Comprehensive Technical Guide on its Chemical Structure and Synthesis

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Compound of Interest

Compound Name: Eptazocine

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Eptazocine is a potent opioid analgesic with a unique pharmacological profile, acting as a mixed agonist-antagonist at opioid receptors.[1] It was first introduced in Japan in 1987 for the management of pain.[1] This technical guide provides an in-depth overview of the chemical structure and a modern synthetic route to **Eptazocine**, tailored for professionals in the fields of medicinal chemistry and drug development.

Chemical Structure of Eptazocine

Eptazocine, a member of the benzomorphan class of opioids, possesses a rigid pentacyclic structure. Its chemical and physical properties are summarized below.

Systematic and Trivial Names

- IUPAC Name: (1S,6S)-1,4-dimethyl-2,3,4,5,6,7-hexahydro-1H-1,6-methano-4-benzazonin-10-ol[2]
- CAS Name: (1S)-2,3,4,5,6,7-Hexahydro-1,4-dimethyl-1,6-methano-1H-4-benzazonin-10-ol[3]
- Common Synonyms: (-)-**Eptazocine**, Sedapain[4]

- Hydrobromide Salt CAS Name: 1,6-Methano-1H-4-benzazonin-10-ol, 2,3,4,5,6,7-hexahydro-1,4-dimethyl-, hydrobromide (1:1), (1S,6S)-

Molecular Formula and Weight

Compound	Molecular Formula	Molar Mass (g·mol ⁻¹)
Eptazocine	C ₁₅ H ₂₁ NO	231.339[2]
Eptazocine Hydrobromide	C ₁₅ H ₂₂ BrNO	312.25[3]

Stereochemistry

Eptazocine has two stereocenters, and the pharmacologically active enantiomer is the (-)-(1S,6S) isomer.[4] The absolute stereochemistry is crucial for its interaction with opioid receptors.

Key Structural Features

Two Chiral Centers
(1S, 6S configuration)

N-methyl Group

Bridged Azocine Ring System

Benzene Ring with Hydroxyl Group
(Pharmacophore)

Chemical Structure of Eptazocine

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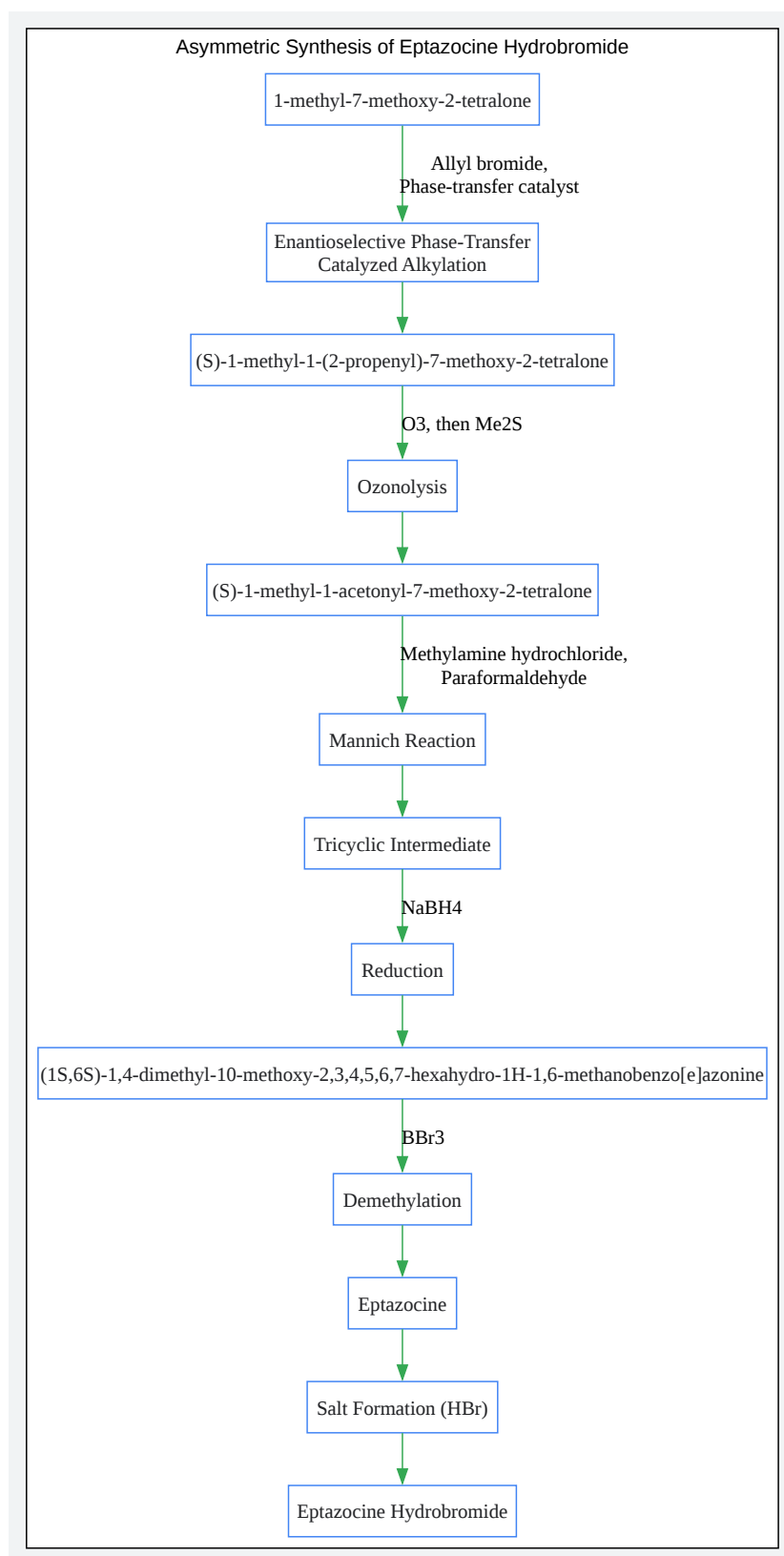
Caption: Chemical structure and key features of **Eptazocine**.

Synthesis of Eptazocine

A novel and efficient asymmetric synthesis for **Eptazocine** hydrobromide has been developed, commencing from 1-methyl-7-methoxy-2-tetralone. This process involves an enantioselective phase-transfer catalyzed alkylation and a Mannich reaction to construct the core tricyclic structure.^[4]

Synthetic Workflow

The overall synthetic strategy is outlined in the workflow diagram below. This multi-step synthesis is designed to be practical and scalable, delivering the final product in high yield and purity.^[4]



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Caption: Workflow for the asymmetric synthesis of **Eptazocine** Hydrobromide.

Quantitative Data

The following table summarizes key quantitative data for the synthesis.

Step	Reactants	Reagents/Catalysts	Solvent	Temperature (°C)	Yield (%)
Alkylation	1-methyl-7-methoxy-2-tetralone, Allyl bromide	N-(p-trifluoromethylbenzyl)cinchonidinium bromide, CsOH·H ₂ O	Toluene	0	>95
Reduction of Tricyclic Intermediate	Tricyclic Intermediate	NaBH ₄	Methanol	0 to RT	~90
Demethylation	Methoxy Intermediate	BBr ₃	Dichloromethane	-78 to RT	~85
Overall	Excellent[4]				

Experimental Protocols

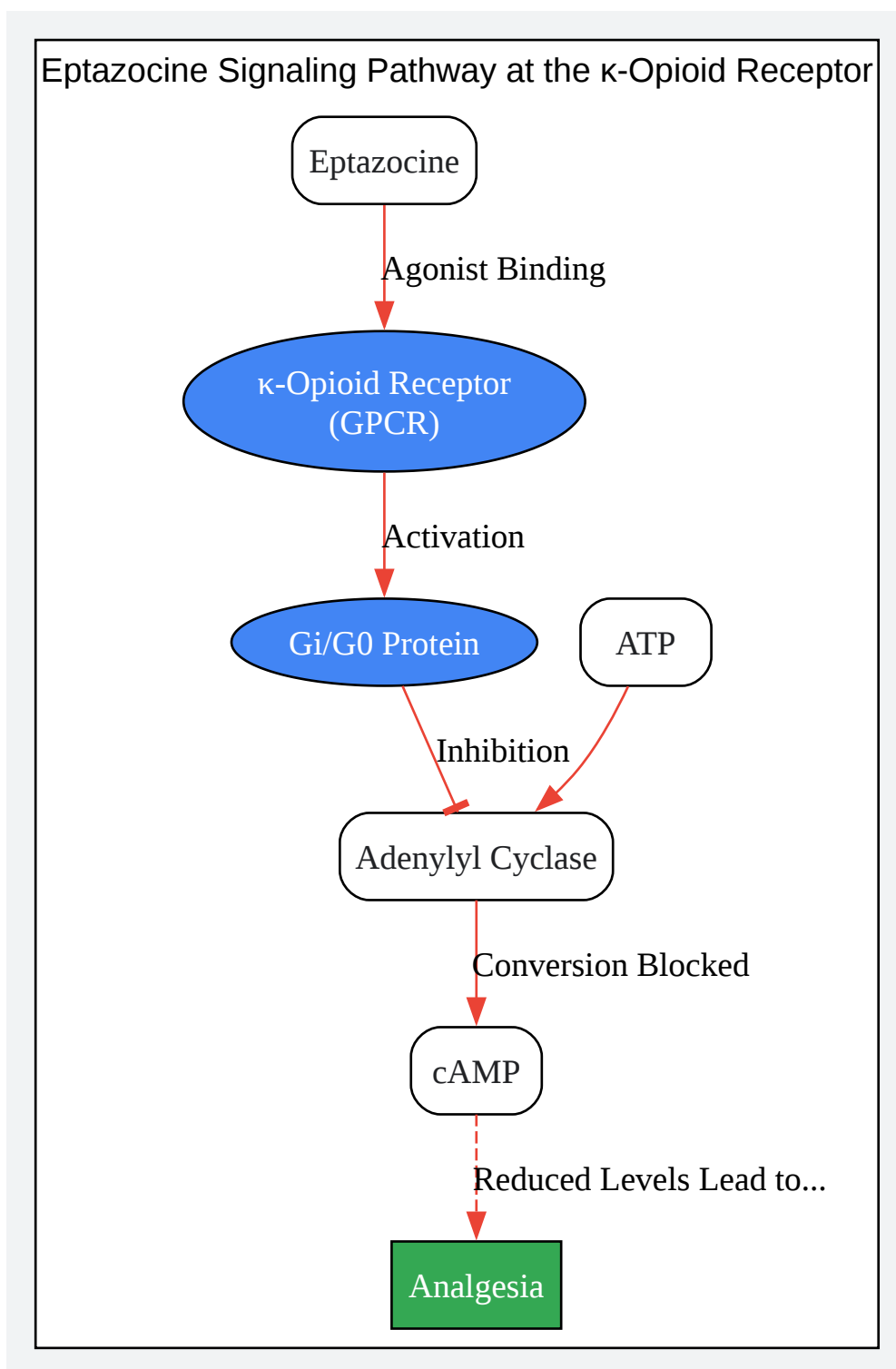
To a solution of compound 4 (20 g, 0.087 mol) in methanol (200 mL), sodium borohydride (NaBH₄) (1.98 g, 0.053 mol) was added in portions at 0 °C. The mixture was stirred at this temperature for 20 minutes and then acidified to pH 6 with acetic acid (20 mL). The solvent was removed under reduced pressure. The resulting residue was dissolved in dichloromethane (200 mL) and washed with a 10% aqueous sodium carbonate (Na₂CO₃) solution (200 mL). The aqueous layer was further extracted with dichloromethane (200 mL). The combined organic layers were dried, filtered, and concentrated to yield the hydroxy intermediate (20 g, 99% yield).[4]

To a solution of intermediate 15 (3.0 g, 11.56 mmol) in methanol (40 mL), sodium borohydride (NaBH₄) (0.48 g, 12.70 mmol) was added with stirring at 0 °C. The reaction mixture was then stirred at room temperature for 2 hours. Following this, it was acidified to pH 6 with a 2 M hydrochloric acid solution. The solvent was evaporated under reduced pressure. The residue

was taken up in water (30 mL) and basified to pH 11 with a 30% aqueous sodium hydroxide (NaOH) solution. The aqueous layer was extracted three times with ethyl acetate (30 mL each).
[4]

Mechanism of Action and Signaling Pathway

Eptazocine exerts its analgesic effects through its interaction with opioid receptors in the central nervous system.[2] It is characterized as a mixed κ -opioid receptor agonist and μ -opioid receptor antagonist.[1] The activation of the κ -opioid receptor, a G protein-coupled receptor (GPCR), initiates an intracellular signaling cascade.[2] This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels and subsequent modulation of neurotransmitter release, which contributes to its analgesic properties.[2]



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Caption: Simplified signaling pathway of **Eptazocine** via the κ -opioid receptor.

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References

- 1. Eptazocine - Wikipedia [en.wikipedia.org]
- 2. What is the mechanism of Eptazocine Hydrobromide? [synapse.patsnap.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A novel and practical asymmetric synthesis of eptazocine hydrobromide - PMC [pmc.ncbi.nlm.nih.gov]
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